N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS: 132686-79-4) is a pyridobenzodiazepine derivative characterized by a butyl group at the N11 position and a methyl group at the N6 position of its tricyclic core .
Properties
CAS No. |
132686-79-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
11-butyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-3-4-12-20-15-10-6-5-9-14(15)19(2)17(21)13-8-7-11-18-16(13)20/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
AVXBKVJHVBCJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine skeleton. Reagents such as phosphorus oxychloride (POCl3) and bases like sodium hydride (NaH) are often used.
Introduction of Substituents: The butyl and methyl groups are introduced through alkylation reactions. Alkyl halides such as butyl bromide and methyl iodide are commonly used in the presence of strong bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions, using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in DMF (dimethylformamide).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), by binding to benzodiazepine receptors. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Calculated based on molecular formula (C₁₇H₁₉N₃O).
Pharmacological Implications
- However, nitro groups may confer toxicity risks .
- Pentamethyl Derivatives : Compounds like 2,4,8,N6,N11-pentamethyl-... (CAS: 132707-73-4) demonstrate how increased methylation reduces polarity, possibly limiting aqueous solubility but improving blood-brain barrier penetration .
- Olanzapine Comparison: Unlike the thienobenzodiazepine core of olanzapine (used in schizophrenia), the pyridobenzodiazepine scaffold here may target distinct receptors, though both share affinity for dopamine and serotonin receptors .
Physicochemical Properties
- Solubility : The butyl substituent in the target compound likely reduces aqueous solubility compared to ethyl or methyl analogs. Data for a related ethyl-methyl analog (CAS: 132687-06-0) suggests moderate solubility in organic solvents .
- Synthetic Complexity : Introducing substituents like trifluoromethyl or nitro groups (e.g., CAS: 133626-73-0) requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity .
Biological Activity
N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido(2,3-b)(1,5)benzodiazepine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex bicyclic structure that combines both benzene and diazepine rings. The molecular formula is , with a molecular weight of approximately 272.35 g/mol. Its unique structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 272.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes:
- GABA Receptor Modulation : This compound may enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
- Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Pharmacological Effects
Research indicates that this compound has several potential pharmacological effects:
- Anxiolytic and Sedative Effects : Animal studies have demonstrated its efficacy in reducing anxiety-like behaviors.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Neuroprotective Properties : It may protect neuronal cells from damage due to oxidative stress.
Case Studies and Research Findings
-
Study on Anxiolytic Effects :
- A study conducted on rodents assessed the anxiolytic properties of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms compared to controls (p < 0.05), suggesting reduced anxiety levels.
-
Anticancer Activity Assessment :
- In vitro assays were performed on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.
-
Neuroprotective Study :
- A neuroprotective study using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that treatment with this compound significantly reduced cell death (by 40% compared to untreated controls).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
